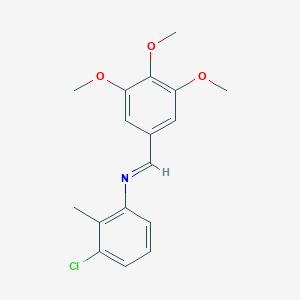![molecular formula C26H20N2O2 B325822 N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C27H21N3O2S It is known for its unique chemical structure, which includes an anilinocarbonyl group attached to a biphenylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-(anilinocarbonyl)phenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Alcohol derivatives
Substitution: Substituted derivatives based on the nucleophile used.
Scientific Research Applications
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(anilinocarbonyl)phenyl]-4-methoxybenzoate
- N-[2-(anilinocarbonyl)phenyl]-4-nitrobenzoate
Uniqueness
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique biphenylcarboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H20N2O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-phenyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H20N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1-18H,(H,27,30)(H,28,29) |
InChI Key |
GZKJVZAGXSGQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B325741.png)
![(6E)-3-(diethylamino)-6-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325744.png)

![N-[(Z)-indol-3-ylidenemethyl]-2-methoxy-5-nitroaniline](/img/structure/B325748.png)
![(6E)-2,4-dichloro-6-[(2,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325749.png)
![(6Z)-2-hydroxy-6-[(2-methyl-3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325750.png)
![2-[(3-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B325754.png)

![3,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B325756.png)
![(6E)-6-[(3-chloro-2-methylanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325757.png)
![2-[(4-Ethoxybenzylidene)amino]-5-methylphenol](/img/structure/B325758.png)

![(4Z)-2-methoxy-4-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B325762.png)
